Atazanavir-d5 is a derivative of atazanavir, a protease inhibitor used in the treatment of HIV-1 infection. It is part of the antiretroviral therapy (ART) regimens and is known for its once-daily dosing and low capsule burden. Atazanavir has been shown to improve virological and immunological markers in patients with HIV-1 infection and is generally well-tolerated with less marked metabolic effects compared to other protease inhibitors467.
1. HIV Treatment and ResistanceAtazanavir is a key component of ART regimens for adult and pediatric patients with HIV-1 infection. It has similar efficacy to other protease inhibitors like lopinavir/ritonavir in treatment-naive and treatment-experienced patients. Notably, atazanavir does not confer cross-resistance to other protease inhibitors, which is beneficial in managing treatment-resistant HIV strains4679.
2. Cardiovascular EffectsAtazanavir has been associated with QT interval prolongation and torsades de pointes (TdP), likely due to its effect on hERG K+ channels2. However, it also has a protective effect against myocardial infarction-induced cardiac fibrosis in rats, suggesting potential benefits in cardiac health3.
3. Metabolic ProfileAtazanavir is associated with less alteration of lipid levels than other protease inhibitors, potentially reducing the need for lipid-lowering agents. It is also linked to elevations in unconjugated bilirubin levels, which are usually not dose-limiting467.
4. Drug Interactions and TransportAtazanavir is a potent blocker of ABC transporters like MDR1 P-gp, MRP1, and BCRP, but it is a poor substrate for these transporters, which may limit its role in therapy failure due to drug efflux5. Careful attention must be paid to drug interactions when administering atazanavir with concomitant medications7.
5. Bioavailability and Delivery SystemsTo enhance therapeutic efficiency and safety, atazanavir has been formulated into nanostructured lipid carriers (NLCs), which have shown to improve bioavailability and reduce the first-pass effect in vivo. This novel drug delivery system ensures a sustained release pattern and avoids acute liver toxicity8.
6. Treatment SimplificationSwitching from a stable, boosted or unboosted protease inhibitor treatment regimen to an atazanavir-based regimen has been shown to maintain virologic suppression, improve lipid parameters, and provide a comparable safety profile, making it a viable option for regimen simplification10.
Atazanavir-d5 is synthesized from atazanavir, which is derived from natural products and designed through medicinal chemistry to improve its efficacy and safety profile. The compound falls under the category of protease inhibitors, specifically targeting the HIV-1 protease enzyme. Its classification as a stable isotope-labeled compound allows for precise tracking in biological systems, making it valuable for research applications involving drug metabolism and pharmacokinetics.
The synthesis of atazanavir-d5 involves the incorporation of deuterium into the atazanavir structure. This can be achieved through various methods, including:
The precise conditions for these reactions often depend on factors such as temperature, pressure, and the choice of solvents, which are critical for maximizing yield and purity.
Atazanavir-d5 retains the core structure of atazanavir, characterized by a complex arrangement that includes:
The molecular formula for atazanavir-d5 is C22H26N4O4S (with five hydrogen atoms replaced by deuterium), and its molecular weight is approximately 393.56 g/mol.
Atazanavir-d5 participates in several chemical reactions relevant to its function as a protease inhibitor:
The mechanism of action for atazanavir-d5 mirrors that of atazanavir:
Research indicates that this mechanism is effective against various strains of HIV-1, making it a crucial component in antiretroviral therapy regimens.
Atazanavir-d5 exhibits several notable physical and chemical properties:
These properties make atazanavir-d5 suitable for both laboratory studies and potential therapeutic applications.
Atazanavir-d5 serves multiple scientific applications:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: